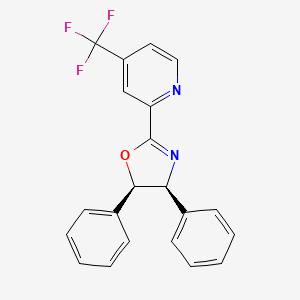

(4S,5R)-4,5-Diphenyl-2-(4-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole

CAS No.:

Cat. No.: VC13737571

Molecular Formula: C21H15F3N2O

Molecular Weight: 368.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C21H15F3N2O |

|---|---|

| Molecular Weight | 368.4 g/mol |

| IUPAC Name | (4S,5R)-4,5-diphenyl-2-[4-(trifluoromethyl)pyridin-2-yl]-4,5-dihydro-1,3-oxazole |

| Standard InChI | InChI=1S/C21H15F3N2O/c22-21(23,24)16-11-12-25-17(13-16)20-26-18(14-7-3-1-4-8-14)19(27-20)15-9-5-2-6-10-15/h1-13,18-19H/t18-,19+/m0/s1 |

| Standard InChI Key | LQLJPPMMXXVVNG-RBUKOAKNSA-N |

| Isomeric SMILES | C1=CC=C(C=C1)[C@H]2[C@H](OC(=N2)C3=NC=CC(=C3)C(F)(F)F)C4=CC=CC=C4 |

| SMILES | C1=CC=C(C=C1)C2C(OC(=N2)C3=NC=CC(=C3)C(F)(F)F)C4=CC=CC=C4 |

| Canonical SMILES | C1=CC=C(C=C1)C2C(OC(=N2)C3=NC=CC(=C3)C(F)(F)F)C4=CC=CC=C4 |

Introduction

(4S,5R)-4,5-Diphenyl-2-(4-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole is a complex organic compound belonging to the oxazole family. It features a dihydrooxazole ring substituted with two phenyl groups and a trifluoromethyl group attached to a pyridine ring. This unique structure contributes to its distinct chemical properties and potential biological activities. The compound's stereochemistry, specifically the (4S,5R) configuration, plays a significant role in its reactivity and interactions with biological systems.

Synthesis Methods

The synthesis of (4S,5R)-4,5-Diphenyl-2-(4-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole typically involves multi-step processes. These methods highlight the complexity and multi-step nature of synthesizing this compound, often requiring precise control over reaction conditions to achieve the desired stereochemistry.

Biological Activities

Preliminary studies indicate that this compound exhibits significant biological activities. It has been investigated for its potential as an anti-cancer agent due to its ability to inhibit specific cellular pathways associated with tumor growth. Additionally, its unique structure may confer antimicrobial properties, making it a candidate for further pharmacological exploration.

Potential Applications

The compound's enhanced lipophilicity from the trifluoromethyl group could improve bioavailability and efficacy in medicinal applications. Interaction studies have focused on the binding affinity of this compound to various biological targets, suggesting potential interactions with specific enzymes or receptors involved in cancer progression.

Comparison with Similar Compounds

| Compound Name | CAS Number | Key Features |

|---|---|---|

| (4S,5R)-4,5-Diphenyl-2-(pyridin-2-yl)-4,5-dihydrooxazole | 238759-98-3 | Lacks trifluoromethyl group; focuses on pyridine interaction |

| (4R,5R)-4,5-Diphenyl-2-(quinolin-2-yl)-4,5-dihydrooxazole | 2417321-38-9 | Contains quinoline instead of pyridine; different biological profile |

| (S)-4-Isopropyl-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole | 1509929-20-7 | Variation in substituents; potential differences in activity |

| (R)-2-(6-Benzylpyridin-2-yl)-4-(tert-butyl)-4,5-dihydrooxazole | 1800190-39-9 | Different substituents leading to altered solubility and reactivity |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume